molecular formula C8H8N4O3 B13204455 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid

5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B13204455
M. Wt: 208.17 g/mol
InChI Key: IUBMSTDHKLOMIW-UHFFFAOYSA-N
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Description

5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both oxazole and triazole rings. Heterocyclic compounds are known for their diverse biological activities and are prevalent in various pharmacologically active synthetic and natural compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes that ensure consistent quality and yield. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of oxazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

5-methyl-3-(1-methyltriazol-4-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H8N4O3/c1-4-6(8(13)14)7(10-15-4)5-3-12(2)11-9-5/h3H,1-2H3,(H,13,14)

InChI Key

IUBMSTDHKLOMIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CN(N=N2)C)C(=O)O

Origin of Product

United States

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